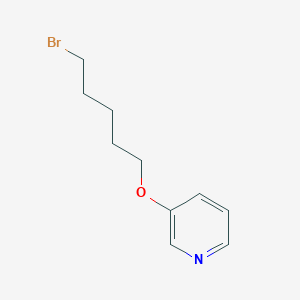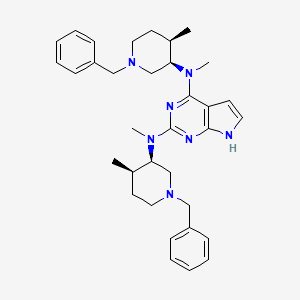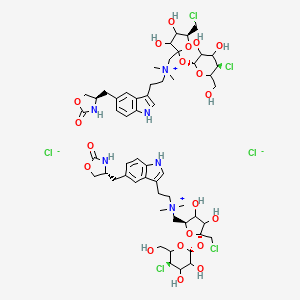
Zolmitriptan Namino-sucraloside (Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolmitriptan Namino-sucraloside is a compound that combines the properties of zolmitriptan, a well-known triptan used for the treatment of migraines, with namino-sucraloside, a derivative of sucralose. This mixture aims to enhance the bioavailability and efficacy of zolmitriptan by leveraging the properties of namino-sucraloside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolmitriptan Namino-sucraloside involves multiple steps. Zolmitriptan is synthesized through a series of reactions starting from indole derivatives. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis.
Attachment of the oxazolidinone ring: This involves the reaction of the indole derivative with an appropriate oxazolidinone precursor.
Introduction of the dimethylaminoethyl side chain: This is done through a substitution reaction.
Namino-sucraloside is synthesized by modifying sucralose through amination reactions. The final step involves the conjugation of zolmitriptan with namino-sucraloside under mild conditions to form the desired mixture.
Industrial Production Methods
Industrial production of Zolmitriptan Namino-sucraloside involves large-scale synthesis of both zolmitriptan and namino-sucraloside, followed by their conjugation. The process is optimized for high yield and purity, involving:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the conjugation step to ensure consistent product quality.
Purification: through crystallization and chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Zolmitriptan Namino-sucraloside undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: These are primarily hydroxylated derivatives.
Reduced derivatives: These include compounds with modified side chains.
Substituted products: These are derivatives with different alkyl or acyl groups attached.
Applications De Recherche Scientifique
Zolmitriptan Namino-sucraloside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of conjugation on bioavailability.
Biology: Investigated for its potential to cross the blood-brain barrier more effectively than zolmitriptan alone.
Medicine: Explored for its enhanced efficacy in treating migraines and other neurological disorders.
Industry: Used in the development of new drug delivery systems and formulations.
Mécanisme D'action
The mechanism of action of Zolmitriptan Namino-sucraloside involves:
Binding to 5-HT1B/1D receptors: This leads to vasoconstriction of intracranial blood vessels, reducing migraine symptoms.
Inhibition of pro-inflammatory neuropeptides: This reduces inflammation and pain.
Enhanced bioavailability: Namino-sucraloside improves the solubility and absorption of zolmitriptan, leading to faster and more effective relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Known for its rapid onset of action.
Eletriptan: Noted for its high efficacy and longer duration of action.
Uniqueness
Zolmitriptan Namino-sucraloside stands out due to its enhanced bioavailability and efficacy, attributed to the presence of namino-sucraloside. This makes it a promising candidate for more effective migraine treatment compared to other triptans.
Propriétés
Formule moléculaire |
C56H80Cl6N6O20 |
|---|---|
Poids moléculaire |
1370.0 g/mol |
Nom IUPAC |
[(2S,5R)-5-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;[(5S)-2-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/2C28H39Cl2N3O10.2ClH/c1-33(2,6-5-15-10-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)13-28(25(38)22(35)19(9-29)42-28)43-26-24(37)23(36)21(30)20(11-34)41-26;1-33(2,6-5-15-9-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)10-19-22(35)25(38)28(13-29,42-19)43-26-24(37)23(36)21(30)20(11-34)41-26;;/h3-4,8,10,16,19-26,31,34-38H,5-7,9,11-13H2,1-2H3;3-4,8-9,16,19-26,31,34-38H,5-7,10-13H2,1-2H3;2*1H/t16-,19-,20?,21+,22?,23?,24?,25?,26-,28?;16-,19+,20?,21+,22?,23?,24?,25?,26-,28+;;/m11../s1 |
Clé InChI |
CMJSYYJXVCZULS-UMNUXSNDSA-N |
SMILES isomérique |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)C[C@H]4C(C([C@](O4)(CCl)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)CC4(C(C([C@H](O4)CCl)O)O)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
SMILES canonique |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4C(C(C(O4)(CCl)OC5C(C(C(C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4(C(C(C(O4)CCl)O)O)OC5C(C(C(C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
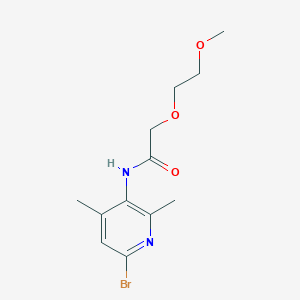



![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
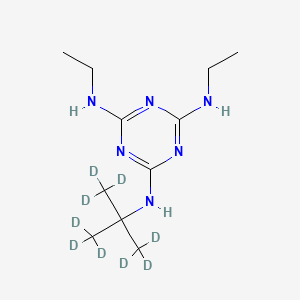
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
